N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide
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Overview
Description
N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that features a thiazole ring, a triazole ring, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multi-step reactions. One common approach includes the formation of the thiazole and triazole rings separately, followed by their coupling with the phenyl group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and triazole rings
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are known for their antifungal properties
Uniqueness
What sets N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide apart is its unique combination of thiazole and triazole rings, which may confer a broader spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N6O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C17H18N6O2S2/c1-3-13(24)19-12-6-4-11(5-7-12)15-21-22-17(23(15)2)27-10-14(25)20-16-18-8-9-26-16/h4-9H,3,10H2,1-2H3,(H,19,24)(H,18,20,25) |
InChI Key |
CNOUHVBUCKBSLD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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